molecular formula C18H17NO5 B14528603 Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate CAS No. 62641-51-4

Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate

Cat. No.: B14528603
CAS No.: 62641-51-4
M. Wt: 327.3 g/mol
InChI Key: XVGYAOXNYMRWSF-UHFFFAOYSA-N
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Description

Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzoyl group, and a phenylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

62641-51-4

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-O-(N-benzoylanilino) 1-O-ethyl propanedioate

InChI

InChI=1S/C18H17NO5/c1-2-23-16(20)13-17(21)24-19(15-11-7-4-8-12-15)18(22)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3

InChI Key

XVGYAOXNYMRWSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate typically involves the esterification of 3-oxo-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: 3-oxo-3-phenylpropanoic acid reacts with ethanol in the presence of a strong acid like sulfuric acid to form the ester.

    Benzoylation: The ester is then treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.

    Amination: Finally, the compound is reacted with phenylamine to introduce the phenylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoyl and phenylamino groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors. The benzoyl and phenylamino groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Lacks the benzoyl and phenylamino groups.

    Benzoylphenylamine: Lacks the ester group.

    Phenylaminooxypropanoic acid: Lacks the ethyl ester group.

Uniqueness

Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate is unique due to the combination of its ester, benzoyl, and phenylamino groups, which confer distinct chemical and biological properties

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